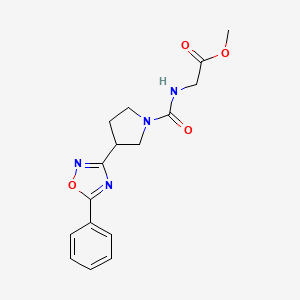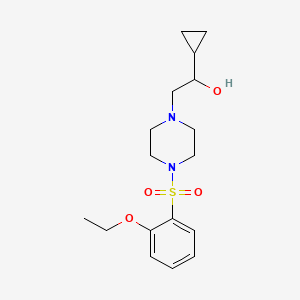![molecular formula C13H14N4O3S B2711994 N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-2-carboxamide CAS No. 1251634-79-3](/img/structure/B2711994.png)
N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-2-carboxamide typically involves the reaction of pyrimidine-2-carboxylic acid with 2-(4-sulfamoylphenyl)ethylamine under appropriate conditions. The reaction is usually carried out in the presence of coupling agents such as carbodiimides to facilitate the formation of the amide bond. The reaction conditions often include solvents like dimethylformamide or dichloromethane and may require heating to achieve optimal yields .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
科学研究应用
N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anti-cancer research.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating cellular signaling pathways .
相似化合物的比较
Similar Compounds
6-Methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide: Similar structure but with a pyrazine ring instead of a pyrimidine ring.
N-[2-(4-sulfamoylphenyl)ethyl]acetamide: Similar structure but with an acetamide group instead of a pyrimidine-2-carboxamide group.
Uniqueness
N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-2-carboxamide is unique due to its specific combination of a pyrimidine ring and a sulfonamide group, which may confer distinct pharmacological properties compared to its analogs. This uniqueness can be leveraged in the design of novel therapeutic agents with improved efficacy and selectivity.
属性
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c14-21(19,20)11-4-2-10(3-5-11)6-9-17-13(18)12-15-7-1-8-16-12/h1-5,7-8H,6,9H2,(H,17,18)(H2,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKGKTPIBVEOOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2711912.png)
![3-(2,5-dimethylbenzyl)-8-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2711913.png)





![3-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711922.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide](/img/structure/B2711924.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2711929.png)
![4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2711930.png)
![4-Bromo-2-{[(3,4-dimethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2711932.png)
